1-(2,3-Dihydrobenzofuran-4-yl)piperazine

説明

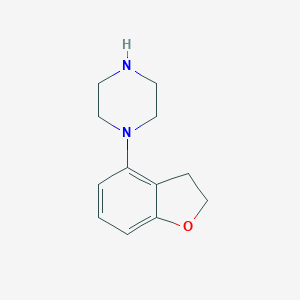

1-(2,3-Dihydrobenzofuran-4-yl)piperazine is a chemical compound that features a benzofuran ring fused with a piperazine moietyThe benzofuran ring is known for its presence in many biologically active molecules, while the piperazine ring is a common structural motif in pharmaceuticals .

準備方法

The synthesis of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine typically involves the condensation of 2,3-dihydrobenzofuran with piperazine under specific reaction conditions. One common method includes the use of a catalyst such as silver (I) complexes in the presence of a fluoride ion source . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

1-(2,3-Dihydrobenzofuran-4-yl)piperazine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzofuran or piperazine rings are replaced by other substituents.

科学的研究の応用

Pharmaceutical Development

1-(2,3-Dihydrobenzofuran-4-yl)piperazine has been identified as a promising lead compound in the development of new pharmaceuticals. Its structural properties allow it to interact with various biological targets, making it suitable for drug design.

Antidepressant Activity

Recent studies have demonstrated the antidepressant potential of derivatives based on this compound. For instance, a series of piperazine derivatives were synthesized and evaluated for their binding affinity to serotonin receptors (5-HT1A). Among these, certain compounds exhibited significant antidepressant effects in animal models, indicating their potential for treating mood disorders .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory properties of this compound derivatives. One study evaluated the anti-inflammatory effects of specific analogs in mouse models of asthma, showing promising results that warrant further investigation into their therapeutic applications .

Synthetic Pathways and Analog Development

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzofuran with piperazine under acidic conditions. This synthetic route allows for the generation of various analogs that can be screened for enhanced biological activities or altered pharmacokinetic properties.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some notable analogs and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-Hydroxyethyl)-piperazine | Hydroxyl group on ethyl chain | Increased solubility |

| 1-(Benzothiazol-2-yl)piperazine | Benzothiazole moiety | Enhanced antimicrobial activity |

| 1-(2-Methylbenzofuran-5-yl)piperazine | Methyl substitution on benzofuran | Altered pharmacokinetics |

| 1-(Naphthalen-2-yl)piperazine | Naphthalene ring system | Potentially higher lipophilicity |

This comparative analysis illustrates how variations in substituents and ring structures can lead to differences in biological activity and physicochemical properties.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profiles of this compound derivatives:

- Antidepressant Efficacy : A study involving the forced swimming test (FST) demonstrated that certain derivatives significantly reduced immobility time in mice compared to control groups, indicating potential antidepressant effects .

- Inflammation Models : In vivo studies using asthma models showed that selected compounds from this class could reduce inflammatory markers and improve respiratory function in treated animals .

作用機序

The mechanism of action of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzofuran ring may facilitate binding to certain biological targets, while the piperazine moiety can enhance the compound’s overall pharmacokinetic properties. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant activity in modulating neurotransmitter systems .

類似化合物との比較

1-(2,3-Dihydrobenzofuran-4-yl)piperazine can be compared to other benzofuran and piperazine derivatives:

Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran and benzofuran itself share the benzofuran ring but differ in their additional functional groups and biological activities.

Piperazine Derivatives: Compounds such as 1-(4-methylpiperazin-1-yl)benzofuran have similar structures but may exhibit different pharmacological profiles due to variations in the piperazine ring substitutions.

生物活性

1-(2,3-Dihydrobenzofuran-4-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profile, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which combines a dihydrobenzofuran moiety with a piperazine ring. Its molecular formula is , with a molecular weight of approximately 189.26 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C12H15N |

| Molecular Weight | 189.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 105685-00-8 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that it acts as an antagonist at histamine receptors (H3R and H4R) and has implications in modulating inflammatory responses and neurological conditions .

Receptor Interactions

- Histamine Receptors : Studies have shown that derivatives of this compound exhibit varying affinities for H3R and H4R receptors, which are implicated in conditions such as asthma and pain management. For instance, certain derivatives demonstrated a high affinity for H3R (pKi = 6.40) and moderate affinity for H4R (pKi = 6.06) .

Biological Activities

This compound has been investigated for several biological activities:

1. Anticancer Activity

Research has indicated that compounds containing the dihydrobenzofuran structure can exhibit antiproliferative effects against various cancer cell lines. For instance, studies on similar piperazine derivatives have shown their potential to induce necroptosis in leukemic cells, suggesting a pathway for cancer therapy development .

2. Anti-inflammatory Effects

The ability of this compound to act as an antagonist at histamine receptors suggests potential anti-inflammatory properties. In vivo studies have demonstrated its efficacy in reducing inflammation in mouse models of asthma .

3. Neuropharmacological Effects

Given its interaction with neurotransmitter systems, there is potential for this compound in treating neurological disorders such as Alzheimer's disease and Parkinson's disease by modulating histaminergic pathways .

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

- Study on Histamine Receptor Affinity : A series of compounds were synthesized and evaluated for their binding affinity to H3R and H4R receptors. The study highlighted the structural modifications that enhanced receptor selectivity and binding affinity .

- Anticancer Mechanisms : Another study investigated the necroptotic effects of piperazine derivatives on K562 leukemic cells, demonstrating significant cell death via non-apoptotic pathways .

特性

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1/h1-3,13H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKALNWWCKYNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610526 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105685-05-0 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。